1-(2-Dimethylaminoethyl)-1-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Dimethylaminoethyl)-1-(3,4,5-trimethoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group attached to a 3,4,5-trimethoxyphenyl ring and a 2-dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Dimethylaminoethyl)-1-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 3,4,5-trimethoxyaniline with 2-dimethylaminoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4,5-Trimethoxyaniline+2-Dimethylaminoethyl isocyanate→this compound
The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Dimethylaminoethyl)-1-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
1-(2-Dimethylaminoethyl)-1-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a potential therapeutic agent.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Dimethylaminoethyl)-1-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-Dimethylaminoethyl)-1-phenylurea: Similar structure but lacks the methoxy groups on the phenyl ring.
1-(2-Dimethylaminoethyl)-1-(4-methoxyphenyl)urea: Similar structure with a single methoxy group on the phenyl ring.
1-(2-Dimethylaminoethyl)-1-(3,4-dimethoxyphenyl)urea: Similar structure with two methoxy groups on the phenyl ring.
Uniqueness
1-(2-Dimethylaminoethyl)-1-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trimethoxy substitution pattern may enhance the compound’s ability to interact with specific molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H23N3O4 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C14H23N3O4/c1-16(2)6-7-17(14(15)18)10-8-11(19-3)13(21-5)12(9-10)20-4/h8-9H,6-7H2,1-5H3,(H2,15,18) |
InChI Key |
RHXUHAVACBNNSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N |
Synonyms |
1-(2-dimethylaminoethyl)-1-(3,4,5-trimethoxyphenyl)urea YM 26818 YM-26818 YM-40461 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.